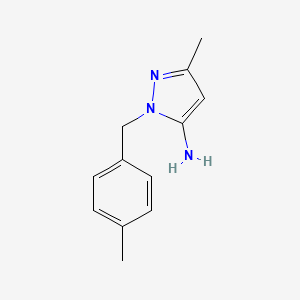

3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine

Description

3-Methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a methyl group at the 3-position of the pyrazole ring and a 4-methylbenzyl substituent at the 1-position. This compound belongs to a broader class of pyrazol-5-amines, which are pivotal in medicinal chemistry due to their versatility in modulating biological targets such as enzymes and receptors. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol (CAS RN: 3524-42-3) .

Properties

IUPAC Name |

5-methyl-2-[(4-methylphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-3-5-11(6-4-9)8-15-12(13)7-10(2)14-15/h3-7H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZUPYIEUSWZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylbenzyl bromide with 3-methyl-1H-pyrazol-5-amine under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 3-Position

The 3-position substituent critically impacts biological activity. Key comparisons include:

- 3-Pyridyl (24e) : In thrombin inhibition studies, this substituent yielded an IC₅₀ of 16 nM , outperforming 3-phenyl (24g, IC₅₀ = 419 nM) and 3-cyclohexyl (24i, IC₅₀ > 5 µM). The pyridyl group’s electron-withdrawing nature likely enhances binding affinity .

- 3-Methyl (Target Compound) : The methyl group provides moderate steric hindrance and electron-donating effects, balancing activity and synthetic accessibility.

Table 1: Inhibitory Activity of 3-Substituted Pyrazol-5-amines

| Compound | 3-Position Substituent | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 24e | 3-Pyridyl | Thrombin | 16 | |

| 24g | 3-Phenyl | Thrombin | 419 | |

| Target Compound | 3-Methyl | N/A | N/A | - |

| 25h | 3-tert-Butyl | Not specified | N/A |

Substituent Effects at the 1-Position

The 1-position substituent (typically aryl or benzyl) influences pharmacokinetics and target engagement:

- 4-Methylbenzyl (Target Compound) : Enhances lipophilicity (LogP ~1.71) compared to simpler aryl groups, aiding cellular uptake .

- 2-Phenoxybenzyl (29): Synthesized as a thrombin inhibitor, this bulkier group may reduce potency due to steric clashes but improve selectivity .

- Phenyl (CAS 1131-18-6) : Lacking a benzyl group, this simpler analog (IC₅₀ data unavailable) may exhibit lower membrane permeability .

Table 2: Physicochemical Properties of 1-Substituted Pyrazol-5-amines

*Estimated based on structural similarity.

Biological Activity

3-Methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article synthesizes available research findings on the biological activities of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazine derivatives with substituted aromatic compounds. The characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their chemical structures and purity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

The anticancer potential of pyrazole derivatives is notable. For example, derivatives have been tested against various cancer cell lines, revealing IC50 values in the low micromolar range. A specific study highlighted that certain pyrazole compounds could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase, which is crucial for cancer cell proliferation . This mechanism suggests that 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine may share similar pathways leading to anticancer activity.

Antimicrobial Effects

The antimicrobial properties of pyrazole compounds have also been explored. In vitro studies have demonstrated that related derivatives exhibit significant activity against bacterial strains such as E. coli and Staphylococcus aureus. One study reported a compound with similar structure showing promising results against multiple microbial strains at concentrations as low as 40 µg/mL .

Case Studies

| Study | Biological Activity | Concentration | Results |

|---|---|---|---|

| Anti-inflammatory | 10 µM | 85% TNF-α inhibition | |

| Anticancer | Low micromolar | Inhibition of tubulin polymerization | |

| Antimicrobial | 40 µg/mL | Effective against E. coli |

The biological activities of 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine can be attributed to its ability to interact with various molecular targets:

- Cytokine Inhibition : The compound may inhibit signaling pathways associated with inflammation, reducing the production of pro-inflammatory cytokines.

- Cell Cycle Arrest : By interfering with tubulin polymerization, it can halt cancer cell division.

- Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.